molecular formula C16H12F3NO2S B12926506 9-(Methylthio)acridine 2,2,2-trifluoroacetate CAS No. 88147-36-8

9-(Methylthio)acridine 2,2,2-trifluoroacetate

Katalognummer: B12926506
CAS-Nummer: 88147-36-8
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: IMORVRFWJZJPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Methylthio)acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.

Vorbereitungsmethoden

The synthesis of 9-(Methylthio)acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine derivatives with methylthio groups and trifluoroacetic acid. The specific synthetic routes and reaction conditions can vary, but a common method includes:

    Step 1: Reacting acridine with methylthiol in the presence of a suitable catalyst.

    Step 2:

Analyse Chemischer Reaktionen

9-(Methylthio)acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

9-(Methylthio)acridine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Wirkmechanismus

The mechanism of action of 9-(Methylthio)acridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material and leading to mutations. This property is particularly useful in studying the effects of DNA damage and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-(Methylthio)acridine 2,2,2-trifluoroacetate include:

Eigenschaften

CAS-Nummer

88147-36-8

Molekularformel

C16H12F3NO2S

Molekulargewicht

339.3 g/mol

IUPAC-Name

9-methylsulfanylacridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H11NS.C2HF3O2/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7)

InChI-Schlüssel

IMORVRFWJZJPSV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C2C=CC=CC2=NC3=CC=CC=C31.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.